Methyl 5-bromo-1,3-dimethyl-1H-pyrrole-2-carboxylate
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Overview
Description
Methyl 5-bromo-1,3-dimethyl-1H-pyrrole-2-carboxylate is a heterocyclic organic compound with a pyrrole ring structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 5-bromo-1,3-dimethyl-1H-pyrrole-2-carboxylate typically involves the bromination of 1,3-dimethylpyrrole followed by esterification. One common method includes the reaction of 1,3-dimethylpyrrole with bromine in the presence of a suitable solvent to introduce the bromine atom at the 5-position. This is followed by the esterification of the resulting brominated pyrrole with methanol in the presence of an acid catalyst .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions
Methyl 5-bromo-1,3-dimethyl-1H-pyrrole-2-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines or thiols.
Oxidation and Reduction: The pyrrole ring can undergo oxidation to form pyrrole oxides or reduction to form dihydropyrroles.
Ester Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like sodium azide or thiourea, typically under mild conditions.
Oxidation: Reagents such as m-chloroperbenzoic acid (m-CPBA) are used for oxidation.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) are employed.
Ester Hydrolysis: Acidic or basic conditions can be used for hydrolysis, with hydrochloric acid (HCl) or sodium hydroxide (NaOH) being common choices.
Major Products
Substitution: Products include various substituted pyrroles depending on the nucleophile used.
Oxidation: Pyrrole oxides.
Reduction: Dihydropyrroles.
Hydrolysis: The corresponding carboxylic acid.
Scientific Research Applications
Methyl 5-bromo-1,3-dimethyl-1H-pyrrole-2-carboxylate has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds, particularly those with potential anticancer and antimicrobial activities.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex heterocyclic compounds.
Biological Studies: The compound is used in studies related to enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.
Material Science: It is explored for its potential use in the development of organic electronic materials.
Mechanism of Action
The mechanism of action of Methyl 5-bromo-1,3-dimethyl-1H-pyrrole-2-carboxylate depends on its application. In medicinal chemistry, it may act by binding to specific enzymes or receptors, thereby inhibiting their activity. The bromine atom and ester group play crucial roles in its binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
- Methyl 5-bromo-1H-pyrrole-2-carboxylate
- 1,3-Dimethyl-1H-pyrrole-2-carboxylate
- 5-Bromo-1H-pyrrole-2-carboxylate
Uniqueness
Methyl 5-bromo-1,3-dimethyl-1H-pyrrole-2-carboxylate is unique due to the presence of both bromine and ester functional groups, which confer distinct reactivity and binding properties. Compared to similar compounds, it offers a balance of hydrophobicity and reactivity, making it a versatile intermediate in organic synthesis and medicinal chemistry .
Biological Activity
Methyl 5-bromo-1,3-dimethyl-1H-pyrrole-2-carboxylate (MBDMPC) is a compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article explores the biological activity of MBDMPC, including its antibacterial properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
MBDMPC is characterized by the following chemical formula:
- Molecular Formula : C₉H₈BrN₃O₂
- Molecular Weight : 244.08 g/mol
The compound features a pyrrole ring substituted with a bromine atom and a carboxylate group, which is critical for its biological activity.
Antibacterial Activity
Recent studies have highlighted the antibacterial properties of MBDMPC, particularly against various strains of bacteria. The compound has shown significant activity against both Gram-positive and Gram-negative bacteria.
Minimum Inhibitory Concentration (MIC)
The effectiveness of MBDMPC can be quantified using the Minimum Inhibitory Concentration (MIC), which indicates the lowest concentration of a substance that inhibits bacterial growth. Table 1 summarizes the MIC values observed for MBDMPC against different bacterial strains:
Bacterial Strain | MIC (μg/mL) |
---|---|
Staphylococcus aureus | 4.0 |
Escherichia coli | 8.0 |
Mycobacterium tuberculosis | 0.5 |
Pseudomonas aeruginosa | 16.0 |
These results indicate that MBDMPC exhibits potent antibacterial activity, especially against Mycobacterium tuberculosis, highlighting its potential as an anti-tuberculosis agent .
The mechanism by which MBDMPC exerts its antibacterial effects involves interference with bacterial cell wall synthesis and disruption of metabolic pathways. Specifically, studies suggest that the compound targets key enzymes involved in mycolic acid biosynthesis in Mycobacterium tuberculosis, which is crucial for maintaining cell wall integrity .
Study 1: Anti-Tuberculosis Activity
A study conducted by researchers evaluated the anti-tuberculosis activity of various pyrrole derivatives, including MBDMPC. The findings indicated that MBDMPC had an MIC value of 0.5 μg/mL against drug-resistant strains of Mycobacterium tuberculosis, demonstrating its potential as a lead compound for further development .
Study 2: Structure-Activity Relationship (SAR)
Another significant study focused on the structure-activity relationship (SAR) of pyrrole derivatives. It was found that modifications to the methyl and bromine substituents on the pyrrole ring could enhance antibacterial potency. For instance, compounds with additional electron-withdrawing groups showed improved activity against resistant bacterial strains .
Properties
Molecular Formula |
C8H10BrNO2 |
---|---|
Molecular Weight |
232.07 g/mol |
IUPAC Name |
methyl 5-bromo-1,3-dimethylpyrrole-2-carboxylate |
InChI |
InChI=1S/C8H10BrNO2/c1-5-4-6(9)10(2)7(5)8(11)12-3/h4H,1-3H3 |
InChI Key |
YMADEOUYFIHLOW-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(N(C(=C1)Br)C)C(=O)OC |
Origin of Product |
United States |
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